4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide
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Overview
Description
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core linked to a pyrazine ring and a piperidine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with diesters or diketones under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazine ring.
Coupling with Benzamide: The final step involves coupling the pyrazine-piperidine intermediate with a benzamide derivative using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyrazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H30N4O2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy-N-(3-phenylpropyl)benzamide |
InChI |
InChI=1S/C26H30N4O2/c1-20-13-18-30(19-14-20)24-26(29-17-16-27-24)32-23-11-9-22(10-12-23)25(31)28-15-5-8-21-6-3-2-4-7-21/h2-4,6-7,9-12,16-17,20H,5,8,13-15,18-19H2,1H3,(H,28,31) |
InChI Key |
NMZPUIVLZGPJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4 |
Origin of Product |
United States |
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